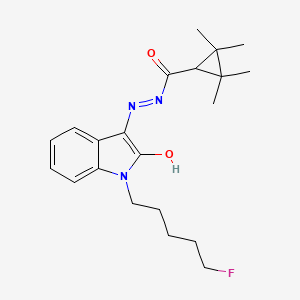

Azidoindolene 1

Description

Properties

IUPAC Name |

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGCJWUJHZLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341924 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-69-6 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azidoindoline Compounds for Researchers and Drug Development Professionals

An Introduction to a Privileged Scaffold in Medicinal Chemistry

Azidoindoline compounds have emerged as a significant class of molecules in medicinal and synthetic chemistry. Their unique structural features, combining the versatile azido group with the sp³-rich indoline scaffold, make them attractive synthetic targets and valuable intermediates in drug discovery. The indoline moiety is a privileged structure found in numerous natural products and pharmaceutical agents, while the azide group offers a wide range of chemical transformations, including the renowned "click chemistry." This guide provides a comprehensive overview of the properties of azidoindoline compounds, focusing on their synthesis, chemical reactivity, biological activities, and applications in drug development.

Chemical and Physicochemical Properties

Azidoindoline compounds are characterized by the presence of an azide (-N₃) functional group attached to the indoline core. The indoline structure itself is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The introduction of the azido group imparts unique reactivity to the molecule, making it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles.

The physicochemical properties of azidoindoline derivatives can be modulated by the nature and position of substituents on the indoline ring. These properties, including lipophilicity (LogP) and aqueous solubility (LogS), are crucial for their pharmacokinetic profile and drug-likeness. For instance, the introduction of polar or nonpolar functional groups can significantly alter these parameters, impacting their absorption, distribution, metabolism, and excretion (ADMET) profile.

Spectroscopic Data:

The structural characterization of azidoindoline compounds relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of azidoindolines typically show characteristic signals for the aromatic protons of the benzene ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants of the protons on the pyrrolidine ring provide valuable information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectra display signals for the aromatic and aliphatic carbons. The carbon atom attached to the azido group usually appears in a characteristic chemical shift range.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2100-2150 cm⁻¹ is a definitive indicator of the azide functional group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of azidoindoline compounds in the solid state, including their absolute configuration.

Synthesis of Azidoindoline Compounds

A variety of synthetic methodologies have been developed for the preparation of azidoindoline compounds. These methods can be broadly categorized as follows:

-

Iodine-Mediated Azidation: This approach often involves the dearomatizing azidation of indoles using iodine-based reagents in the presence of an azide source.[1]

-

Metal-Catalyzed Azidation: Transition metals such as copper and manganese can catalyze the azidation of indoles and related precursors.[1] For example, copper-catalyzed 2,3-diazidation of indoles has been reported.[1]

-

Electrochemical Azidation: Electrochemical methods provide a green and efficient way to generate azide radicals for the synthesis of azidoindolines.[1]

-

Photochemical Azidation: Visible-light-enabled methods can be used for the azido-oxygenation of alkenes, including indole derivatives.[1]

-

Azidation with an Oxidant and Azide Source: A combination of an oxidizing agent, such as ceric ammonium nitrate (CAN), and an azide source can be employed for the azidative spirocyclization of indoles.

-

Nucleophilic Azidation: This method involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the indoline ring with an azide anion.

A general workflow for the synthesis of azidoindolines from indoles is depicted below:

Figure 1: General workflow for the synthesis and characterization of azidoindoline compounds.

Chemical Reactivity and Applications

The azide moiety in azidoindoline compounds is a versatile functional group that can participate in a variety of chemical transformations, making these compounds valuable synthetic intermediates.

Key Reactions of the Azido Group:

-

Staudinger Reaction: The reaction of the azide with a phosphine to form an aza-ylide, which can be hydrolyzed to a primary amine.

-

Aza-Wittig Reaction: The reaction of the aza-ylide formed in the Staudinger reaction with a carbonyl compound to form an imine.

-

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The copper(I)-catalyzed or strain-promoted cycloaddition of the azide with an alkyne to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and biocompatible, making it a powerful tool for bioconjugation and drug discovery.

-

C-H Amination: The azide group can be used for intramolecular or intermolecular C-H amination reactions to form new C-N bonds.

The "click" reaction is particularly significant in the context of drug development. Azidoindoline scaffolds can be readily linked to other molecular fragments, such as targeting ligands, imaging agents, or other drug molecules, to create multifunctional conjugates.

References

The Strategic Synthesis and Application of Novel Azidoindoline Scaffolds: A Technical Guide

Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its three-dimensional, sp³-rich nature offers distinct advantages in drug design compared to flat, aromatic systems.[1][2][3] The incorporation of an azide moiety onto this scaffold to create azidoindolines further enhances its utility. The azido group is a versatile functional handle, serving as a precursor for amines, a component for bioorthogonal "click" chemistry, and a pharmacophore contributing to biological activity.[2] This guide provides an in-depth overview of modern synthetic strategies for accessing novel azidoindoline scaffolds and touches upon their emerging applications.

I. Synthetic Strategies for Azidoindoline Scaffolds

The construction of azidoindolines typically involves the dearomative functionalization of indoles, a process that transforms the flat indole ring into a three-dimensional indoline system. Key methodologies include metal-catalyzed azidation, iodine-mediated reactions, and electrochemical approaches.

Metal-Catalyzed Asymmetric Azidation

Metal catalysis offers a powerful and stereocontrolled route to chiral azidoindolines. Copper and iron complexes are frequently employed to catalyze the addition of an azide source across the C2-C3 double bond of an indole derivative.

A noteworthy advancement is the copper-catalyzed asymmetric dearomative azidation of tryptamines, which produces 3a-azido-pyrroloindolines with high enantioselectivity. Similarly, iron-catalyzed enantioselective azidation of 2-oxindoles provides access to optically pure 3-azido-2-oxindoles, which are valuable precursors for further chemical modifications like the copper-catalyzed azide-alkyne cycloaddition (click reaction).

Logical Relationship: Major Synthetic Approaches

The following diagram illustrates the primary categories of synthetic methods developed for the synthesis of azidoindolines.

Caption: Overview of primary synthetic methodologies for azidoindolines.

Iron-Catalyzed Enantioselective C(sp³)–H Azidation of Indolines

A significant breakthrough involves the site- and enantioselective C(sp³)–H azidation of pre-existing indoline scaffolds. Liu and co-workers reported the first manganese-catalyzed method for this transformation. More recently, iron catalysis has been shown to be highly effective. The use of an iron propionate catalyst in combination with a chiral pincer-type tridentate ligand and an azidobenziodate reagent achieves high yields and excellent enantioselectivity.

Table 1: Iron-Catalyzed Enantioselective Azidation of 2-Oxindoles

| Substrate (R group) | Ligand | Azide Source | Yield (%) | Enantiomeric Excess (ee, %) |

| H | Chiral Pincer | Azidobenziodate | 95 | 92 |

| 5-Me | Chiral Pincer | Azidobenziodate | 92 | 91 |

| 5-Cl | Chiral Pincer | Azidobenziodate | 96 | 93 |

| 5-Br | Chiral Pincer | Azidobenziodate | 97 | 90 |

| 7-F | Chiral Pincer | Azidobenziodate | 89 | 94 |

Note: Data synthesized from descriptions of iron-catalyzed reactions.

Experimental Workflow: General Asymmetric Catalysis

The diagram below outlines a typical workflow for the synthesis and analysis of chiral azidoindolines via asymmetric catalysis.

Caption: A generalized workflow for catalytic asymmetric azidoindoline synthesis.

II. Experimental Protocols

General Protocol for Iron-Catalyzed Asymmetric Azidation of 2-Oxindoles

This protocol is a representative example based on methodologies described in the literature.

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral pincer ligand (0.022 mmol) and iron(II) propionate (0.020 mmol) in anhydrous dichloromethane (DCM, 1.0 mL) is stirred for 30 minutes at room temperature.

-

Reaction Setup: To a separate oven-dried Schlenk tube are added the 2-oxindole substrate (0.40 mmol), the azidobenziodate reagent (0.44 mmol), and anhydrous DCM (1.0 mL).

-

Initiation: The pre-stirred catalyst solution is transferred to the Schlenk tube containing the substrate mixture via syringe.

-

Reaction Conditions: The reaction mixture is stirred vigorously at the specified temperature (e.g., 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-azido-2-oxindole product.

-

Analysis: The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

III. Biological Activity and Potential Applications

Azidoindoline derivatives are attractive scaffolds for drug discovery due to their unique structural and chemical properties. While comprehensive signaling pathway data for novel azidoindolines is an emerging field, the parent indoline core is known to interact with a wide range of biological targets. Derivatives have shown potential as anti-inflammatory, antioxidant, and antimicrobial agents.

For instance, certain indoline derivatives have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated macrophages, suggesting a potential role in modulating inflammatory signaling pathways.

Signaling Pathway: Hypothetical Enzyme Inhibition

The diagram illustrates how an azidoindoline derivative might act as an inhibitor within a generic enzymatic pathway, a common mechanism for therapeutic intervention.

Caption: A conceptual diagram of an azidoindoline inhibiting a target enzyme.

Conclusion

The synthesis of novel azidoindoline scaffolds has advanced significantly, with metal-catalyzed asymmetric methods providing powerful tools for creating stereochemically complex molecules. These compounds hold considerable promise in medicinal chemistry, offering a versatile platform for developing new therapeutic agents. The ability to precisely install the azido group in a stereocontrolled manner opens up myriad possibilities for generating diverse libraries of drug-like molecules through subsequent modifications. Future research will likely focus on elucidating the specific biological targets and mechanisms of action for these promising scaffolds, further solidifying their role in drug discovery and development.

References

The Azidoindoline Core: A Technical Guide to its Structure, Stability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azidoindoline scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that is increasingly utilized in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the azidoindoline core, focusing on its fundamental structure, chemical stability, and diverse applications in drug discovery. Key synthetic methodologies for accessing this important scaffold are detailed, alongside a discussion of its reactivity. Furthermore, this guide elucidates the role of azidoindoline-containing molecules in modulating critical signaling pathways implicated in various diseases. Quantitative data on stability and detailed experimental protocols are provided to facilitate further research and development in this exciting field.

The Azidoindoline Core Structure

The azidoindoline core is a bicyclic heterocyclic system characterized by a reduced indole (indoline) ring bearing an azide (-N₃) functional group. The position of the azide group on the indoline ring can vary, leading to different isomers with distinct chemical properties and biological activities. The most common points of azidation are the C2 and C3 positions of the indoline nucleus. The sp³-hybridized nature of the indoline ring imparts a three-dimensional character to the scaffold, which is a desirable feature for enhancing binding affinity and selectivity to biological targets.[1][2]

Chemical Stability of the Azidoindoline Core

The chemical stability of the azidoindoline core is a critical consideration for its synthesis, purification, storage, and application in drug development. The stability is influenced by several factors, including the position of the azide group, the nature of substituents on the indoline ring, and the surrounding chemical environment (e.g., pH, temperature, and solvent).

While some 3-azidoindolenines have been reported to be unstable and potentially explosive, requiring in situ generation and use, other derivatives exhibit significant stability.[2] For instance, N-Ts-protected 2-alkoxy-3-bromoindolines, which are precursors to 2-alkoxy-3-azidoindolines, are bench-stable crystalline solids that can be stored for over a year at ambient temperature under air.[3] This highlights the crucial role of protecting groups and substituents in modulating the stability of the azidoindoline core.

Table 1: Factors Influencing the Stability of Azidoindoline Derivatives

| Factor | Influence on Stability | Notes |

| Position of Azide | C3-azidoindolenines can be less stable than other isomers. | The double bond in the indolenine ring can influence the electronic properties of the azide. |

| Protecting Groups | N-Tosyl (Ts) and other electron-withdrawing groups on the indoline nitrogen can enhance stability. | These groups can reduce the electron density of the ring system, thereby stabilizing the azide moiety. |

| Substituents | The electronic and steric nature of other substituents on the ring can impact stability. | Electron-donating groups may destabilize the azide, while bulky groups may provide steric hindrance. |

| pH | Stability can be pH-dependent. | Acidic or basic conditions can promote decomposition pathways.[4] |

| Temperature | Elevated temperatures can lead to thermal decomposition. | Thermal analysis techniques like DSC and TGA can be used to determine decomposition temperatures. |

| Solvents | The choice of solvent can affect stability and reactivity. | Protic or aprotic solvents can influence decomposition rates. |

Note: Specific quantitative stability data for a broad range of azidoindoline derivatives is an area of ongoing research. The information provided is based on available literature.

Experimental Protocols for the Synthesis of Azidoindolines

A variety of synthetic methods have been developed to access the azidoindoline core. These methods often involve the azidation of indoles or indolines using different azide sources and reaction conditions. Below are detailed protocols for two common approaches.

Synthesis of 2-Alkoxy-3-azidoindolines via Nucleophilic Substitution

This protocol describes the synthesis of cis-2-alkoxy-3-azidoindolines from 2-alkoxy-3-bromoindolines.

Materials:

-

2-Alkoxy-3-bromoindoline derivative

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the 2-alkoxy-3-bromoindoline derivative in DMF in a round-bottom flask.

-

Add an excess of sodium azide to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-azidoindoline.

Manganese-Mediated Electrochemical Azidation of Indoles

This method provides access to 2,3-diazidoindoline or 2-azido-spirocyclic indolines through an electrochemical approach.

Materials:

-

N-Substituted indole derivative

-

Sodium azide (NaN₃)

-

Manganese(II) bromide (MnBr₂)

-

Acetonitrile (MeCN) and Dichloromethane (DCM) as solvents

-

Undivided electrochemical cell with graphite anode and platinum cathode

-

Constant current power supply

Procedure:

-

Set up the undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.

-

To the cell, add the N-substituted indole (0.2 mmol), sodium azide (2.0 mmol), and manganese(II) bromide (0.02 mmol).

-

Add the solvent system (MeCN/DCM, 1:1, 6 mL).

-

Pass a constant current of 10 mA through the solution at room temperature under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired azidoindoline product.

Signaling Pathways Modulated by Azidoindoline-Containing Molecules

The unique structural features of the azidoindoline core make it an attractive scaffold for the design of inhibitors targeting various signaling pathways implicated in diseases such as cancer. The azide group can act as a key pharmacophore, a bioisostere for other functional groups, or a versatile handle for further chemical modifications via "click chemistry."

While research in this area is rapidly evolving, several studies have highlighted the potential of indole-based compounds, including those with azide functionalities, to modulate key signaling cascades.

Inhibition of Kinase Signaling Pathways

Several kinase families are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Indole-based scaffolds have been extensively explored for the development of kinase inhibitors. Azidoindoline derivatives are being investigated as potential inhibitors of pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Indole compounds have been shown to target key components of this pathway.

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. Inhibition of STAT3 signaling is a promising therapeutic strategy.

Figure 1: Potential inhibition points of azidoindoline derivatives in the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Evaluating Kinase Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory activity of newly synthesized azidoindoline compounds against a specific kinase.

Figure 2: A generalized experimental workflow for the discovery of azidoindoline-based kinase inhibitors.

Conclusion

The azidoindoline core represents a versatile and valuable scaffold in modern drug discovery. Its unique three-dimensional structure and the reactivity of the azide group provide a powerful platform for the design of novel therapeutic agents. While challenges related to the stability of certain derivatives exist, ongoing research into synthetic methodologies and a deeper understanding of structure-stability relationships are paving the way for the development of robust and effective azidoindoline-based drugs. The modulation of key signaling pathways by these compounds underscores their potential to address a wide range of diseases, particularly cancer. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the azidoindoline core.

References

Spectroscopic Characterization of Azidoindoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of azidoindoline derivatives. Azidoindolines are a significant class of sp³-rich heterocyclic compounds, drawing considerable interest in medicinal chemistry due to their potential biological activities and synthetic versatility.[1][2] Accurate structural confirmation is a critical step in the development of these molecules as potential therapeutic agents. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as they apply to this unique chemical scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For azidoindoline derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the purified azidoindoline derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely without reacting with it.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

-

Data Acquisition :

-

The NMR spectrometer is set up and calibrated according to the manufacturer's instructions. Field strength should be recorded for each spectrum.[3]

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.[4] A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR : If the structure is complex or assignments are ambiguous, 2D experiments like COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations should be performed.[4]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Data Presentation: ¹H and ¹³C NMR

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of the electron-withdrawing azide group and the specific substitution pattern on the indoline ring significantly influences the spectral data.

Table 1: Representative ¹H NMR Data for Substituted Azidoindoline Derivatives

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | 4.5 - 5.5 | d or dd | 3 - 8 | Position adjacent to the azide group; highly dependent on stereochemistry and C3 substituent. |

| H-3 | 3.5 - 4.8 | d or m | 3 - 8 | Position adjacent to the second substituent; coupling with H-2 is diagnostic for cis/trans isomers. |

| Aromatic H | 6.5 - 7.8 | m, d, t, dd | 7 - 9 | Chemical shifts depend on the substitution pattern on the benzene ring. |

| N-H | 3.5 - 5.0 | br s | - | Often a broad singlet; position can vary with solvent and concentration. May not be observed if N-substituted. |

| Substituent Protons | Varies | Varies | Varies | Dependent on the specific R groups attached to the indoline scaffold. |

Data compiled from representative values for indole and indoline derivatives.

Table 2: Representative ¹³C NMR Data for Substituted Azidoindoline Derivatives

| Carbon | Chemical Shift (δ, ppm) Range | Notes |

| C-2 | 60 - 75 | Carbon bearing the azide group; significantly deshielded. |

| C-3 | 40 - 60 | Shift is highly influenced by the nature of the substituent at this position. |

| Aromatic C | 110 - 150 | Quaternary carbons appear at the downfield end of this range. |

| C-3a (bridgehead) | 135 - 155 | Aromatic quaternary carbon. |

| C-7a (bridgehead) | 145 - 160 | Aromatic quaternary carbon attached to nitrogen. |

| Substituent Carbons | Varies | Dependent on the specific R groups. |

Data compiled from representative values for indole and indoline derivatives.

Visualization: NMR Analysis Workflow

Caption: General workflow for the NMR spectroscopic analysis of a new compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For azidoindoline derivatives, it is particularly useful for confirming the presence of the characteristic azide (-N₃) group.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Solids : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Liquids/Oils : A drop of the sample can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr).

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the sample in the instrument.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers (cm⁻¹) of significant absorption bands.

-

Data Presentation: Characteristic IR Absorptions

The most diagnostic feature in the IR spectrum of an azidoindoline is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.

Table 3: Key IR Absorption Frequencies for Azidoindoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Notes |

| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Strong, Sharp | This is the most characteristic peak for confirming the presence of the azide moiety. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Appears just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the saturated indoline ring. |

| N-H Stretch (if present) | 3300 - 3500 | Medium, Broad | For N-unsubstituted indolines. |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are often observed. |

| C-N Stretch | 1250 - 1350 | Medium |

Data compiled from standard IR correlation tables and literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight of the azidoindoline derivative and to gain structural insights from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

-

-

Data Acquisition :

-

Ionization : Electrospray Ionization (ESI) is a common soft ionization technique for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides more extensive fragmentation.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

MS/MS : To study fragmentation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion (or a primary fragment) is selected, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed.

-

-

Data Analysis :

-

Identify the molecular ion peak (e.g., [M+H]⁺ in ESI).

-

Use the accurate mass to confirm the molecular formula.

-

Analyze the fragmentation pattern to deduce structural features. The loss of N₂ (28 Da) from the molecular ion is a characteristic fragmentation pathway for azides.

-

Data Presentation: Common Fragmentation Patterns

The fragmentation of azidoindoline derivatives is often initiated by the loss of a nitrogen molecule from the azide group.

Table 4: Common Fragment Ions in the Mass Spectra of Azidoindoline Derivatives

| Fragmentation Process | Neutral Loss (Da) | Description |

| Loss of Nitrogen | 28 (N₂) | A primary and highly characteristic fragmentation of the azide group, leading to a [M-28]⁺ or [M+H-28]⁺ ion. This is a key diagnostic peak. |

| Loss of Azide Radical | 42 (•N₃) | Cleavage of the C-N bond to lose the azide radical. |

| Cleavage of C3-Substituent | Varies | Loss of the substituent at the C3 position is a common pathway. |

| Ring Cleavage | Varies | More complex fragmentation of the indoline ring system can occur, especially under higher energy ionization like EI. |

Fragmentation patterns are predicted based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For azidoindoline derivatives, the spectrum is dominated by π → π* transitions of the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane).

-

The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Acquisition :

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample over a range of approximately 200-800 nm.

-

-

Data Analysis :

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

The λₘₐₓ can be influenced by the substitution pattern on the aromatic ring and the solvent polarity.

-

Data Presentation: UV-Vis Absorption Data

The UV-Vis spectra of azidoindoline derivatives typically show absorption bands characteristic of the indole chromophore.

Table 5: Representative UV-Vis Absorption Data for Indoline Derivatives

| Transition | λₘₐₓ (nm) Range | Notes |

| π → π | 230 - 260 | Strong absorption band related to the benzene ring. |

| π → π | 280 - 310 | Weaker absorption band, characteristic of the indole-like system. Substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift. |

Data compiled from representative values for indole and related derivatives.

Biological Activity and Potential Signaling Pathways

Indoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. While specific signaling pathways for many azidoindoline derivatives are still under investigation, their mechanisms can be inferred from related indole compounds.

Potential Anti-Inflammatory Mechanism

Many indole derivatives exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6. Azidoindoline derivatives may inhibit this pathway by preventing the degradation of IκBα.

Visualization: Potential Anti-Inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.

Potential Anticancer Mechanism

Several indoline derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death). Azidoindoline derivatives could potentially bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Visualization: Tubulin Polymerization Inhibition Workflow

Caption: Logical workflow for anticancer action by tubulin polymerization inhibition.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Azidoindoline Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoindolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their unique structural features and versatile reactivity. The presence of the azido group in the indoline scaffold opens up a plethora of possibilities for further functionalization, making them valuable intermediates in the synthesis of complex nitrogen-containing molecules. This technical guide provides an in-depth exploration of the theoretical and computational studies that have shed light on the reactivity of azidoindolines, with a focus on their formation through various reaction mechanisms. Understanding the underlying principles of their reactivity at a molecular level is crucial for the rational design of novel synthetic routes and the development of new therapeutic agents.

Core Reaction Mechanisms in Azidoindoline Synthesis

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions leading to azidoindolines. The two predominant pathways are radical-mediated azidation and [3+2] cycloaddition reactions.

Radical-Mediated Azidation of Indoles

The introduction of an azide group onto an indole ring to form an azidoindoline often proceeds through a radical mechanism. This process typically involves the generation of an azide radical (•N₃), which then attacks the electron-rich indole nucleus.

A plausible mechanism for the metal-catalyzed dearomative azidation of indoles involves the following key steps:

-

Generation of the Azide Radical: A metal catalyst, such as copper or iron, facilitates the formation of an azide radical from an azide source like trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃).

-

Radical Addition: The highly reactive azide radical adds to the C2 or C3 position of the indole ring, leading to the formation of a resonance-stabilized radical intermediate.

-

Intermediate Trapping and Product Formation: The radical intermediate can be trapped by another radical species or undergo further oxidation/reduction and rearrangement steps to yield the final azidoindoline product.

[3+2] Cycloaddition Reactions

The azide group can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles. In the context of azidoindoline chemistry, this is particularly relevant for the reaction of azides with indole derivatives, although more commonly, azidoindolines themselves can participate in "click" chemistry with alkynes. The formation of the indoline ring system can also be achieved through intramolecular cycloadditions of azides.

The mechanism of these [3+2] cycloaddition reactions is often concerted but can be asynchronous. Computational studies focus on determining the transition state structures and activation energies to predict the regioselectivity and stereoselectivity of the reaction.

Computational Methodologies

To investigate the reactivity of azidoindolines, a variety of computational methods are employed. These techniques provide valuable insights into the electronic structure, thermodynamics, and kinetics of the reactions.

| Parameter | Methodology | Typical Software | Purpose |

| Geometry Optimization | Density Functional Theory (DFT) with functionals such as B3LYP, M06-2X, or ωB97X-D. Basis sets like 6-31G(d), 6-311+G(d,p), or def2-TZVP are commonly used. | Gaussian, ORCA, TURBOMOLE | To find the minimum energy structures of reactants, intermediates, transition states, and products. |

| Frequency Calculations | Performed at the same level of theory as geometry optimization. | Gaussian, ORCA | To characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2, QST3) or Berny optimization. | Gaussian | To locate the saddle point on the potential energy surface connecting reactants and products. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Following the minimum energy path from the transition state to the reactants and products. | Gaussian | To confirm that the located transition state connects the desired reactants and products. |

| Solvent Effects | Implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. | Gaussian | To account for the influence of the solvent on the reaction energetics. |

| Single-Point Energy Calculations | Higher-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or domain-based local pair natural orbital CCSD(T) (DLPNO-CCSD(T)) on DFT-optimized geometries. | MOLPRO, ORCA | To obtain more accurate electronic energies. |

| Reactivity Indices | Conceptual DFT provides global and local reactivity descriptors such as chemical potential (μ), hardness (η), electrophilicity (ω), and Fukui functions. | Various | To rationalize and predict the reactivity and regioselectivity of cycloaddition reactions.[1][2] |

Quantitative Data from Computational Studies

Computational studies provide crucial quantitative data that helps in understanding and predicting the reactivity of azidoindolines. The following table summarizes representative calculated free energies for a proposed radical-mediated indoline formation pathway.

| Species | Description | Relative Free Energy (ΔG₂₉₈K, kcal/mol) |

| A | Initial Co(porphyrin) complex | 0.0 |

| TS(A-B) | Transition state for nitrene formation | [10.5] |

| B | Radical nitrene intermediate | 5.3 |

| TS(B-C) | Transition state for hydrogen atom transfer | [8.2] |

| C | Reactive intermediate after HAT | -15.1 |

| TS(C-D) | Transition state for radical cyclization | [12.8] |

| D | Cyclized radical intermediate | -25.7 |

| TS(D-E) | Transition state for product formation | [5.1] |

| E | Final indoline product + Co(II) | -48.3 |

Data adapted from a DFT-D3 study on a related indoline formation.[3] The values in brackets represent the activation barriers.

Experimental Protocols: A Computational Approach

A typical computational protocol for investigating a reaction mechanism, such as the [3+2] cycloaddition of an azide with an indole derivative, would involve the following steps:

-

Model System Definition: Define the reactants, products, and any catalysts involved in the reaction.

-

Conformational Search: For flexible molecules, a conformational search is performed to identify the lowest energy conformers of the reactants and products.

-

Geometry Optimization: The geometries of the reactants, products, and all expected intermediates are optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Transition State Search: A transition state search is performed to locate the transition state structure connecting the reactants and products (or intermediates). This is often initiated with a guess structure and optimized using methods like QST2 or Berny optimization.

-

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm their nature (minima or transition states) and to obtain thermodynamic data.

-

IRC Calculation: An Intrinsic Reaction Coordinate calculation is performed starting from the transition state to verify that it connects the correct reactants and products on the potential energy surface.

-

Solvation Modeling: The effect of the solvent is incorporated by performing single-point energy calculations or re-optimizing the geometries using a continuum solvation model (e.g., PCM with methanol as the solvent).[4]

-

Refined Energy Calculations: For higher accuracy, single-point energies can be calculated at a higher level of theory (e.g., DLPNO-CCSD(T)) using the DFT-optimized geometries.

-

Data Analysis: The calculated energies are used to construct a reaction energy profile, determine activation barriers, and reaction enthalpies/free energies.

Visualizing Reaction Pathways

Radical-Mediated Azidation of Indole

Caption: Proposed workflow for the radical-mediated azidation of indole.

[3+2] Cycloaddition of Azide with an Alkene (Illustrative)

Caption: Energy profile for a [3+2] cycloaddition reaction.

Computational Workflow for Mechanism Investigation

Caption: A typical workflow for computational investigation of a reaction mechanism.

Conclusion

Theoretical and computational chemistry provides indispensable tools for unraveling the complexities of azidoindoline reactivity. Through methods like Density Functional Theory, researchers can gain a detailed understanding of reaction mechanisms, predict the outcomes of new synthetic strategies, and rationalize experimental observations. The insights gained from these studies are crucial for the continued development of azidoindolines as key building blocks in the synthesis of medicinally relevant compounds. As computational power and theoretical models continue to advance, we can expect even more precise and predictive insights into the fascinating chemistry of this important class of molecules.

References

- 1. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? [mdpi.com]

- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dearomative indole (3 + 2) cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Azidoindoline Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for azidoindoline reagents. Due to the energetic nature of the azide functional group, these compounds require careful management in a laboratory setting. This document outlines the inherent hazards, stability considerations, proper handling procedures, and recommended experimental protocols for the thermal and impact sensitivity analysis of novel azidoindoline compounds.

Introduction to Azidoindoline Reagents and Associated Hazards

Azidoindolines are an important class of heterocyclic compounds utilized in medicinal chemistry and drug development due to their utility in introducing nitrogen-containing functionalities and for bioorthogonal chemistry. The indoline scaffold is a privileged structure in many biologically active molecules, and the azide group serves as a versatile handle for further chemical modifications, such as in "click" chemistry, Staudinger ligations, and the synthesis of various nitrogen-containing heterocycles.[1][2]

However, the presence of the azido group (-N₃) imparts energetic properties to these molecules, making them potentially explosive.[3][4] Organic azides can decompose rapidly, releasing nitrogen gas and a significant amount of energy. This decomposition can be initiated by various stimuli, including heat, shock, friction, and even light.[5] Therefore, a thorough understanding of the potential hazards and strict adherence to safety protocols are paramount when working with azidoindoline reagents.

Stability of Azidoindoline Reagents

While specific quantitative stability data for a wide range of azidoindoline derivatives is not extensively available in public literature, the stability of organic azides, in general, can be estimated using established empirical rules. These rules should be used as a preliminary guide for risk assessment before synthesizing and handling any new azidoindoline compound.

Carbon-to-Nitrogen (C/N) Ratio

A primary indicator of the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms within the molecule. A higher C/N ratio generally indicates greater stability due to the higher proportion of "ballast" in the molecule.

Table 1: Stability of Organic Azides Based on Carbon-to-Nitrogen Ratio

| (Number of C atoms + Number of O atoms) / Number of N atoms | Stability Classification | Handling and Storage Recommendations | Maximum Recommended Quantity for Isolation |

| ≥ 3 | Relatively Stable | Can be isolated in pure form. Store at low temperature (-18°C) and protect from light. | Up to 20 grams (e.g., n-nonyl azide) |

| > 1 and < 3 | Potentially Unstable | Should be synthesized and used immediately or stored as a dilute solution (< 1 M) at low temperature. | Less than 5 grams in solution. |

| ≤ 1 | Highly Unstable | Should never be isolated. Generate and use in situ as a transient intermediate and as the limiting reagent. | Not applicable for isolation. |

The "Rule of Six"

Another useful guideline is the "Rule of Six," which states that a molecule should have at least six carbon atoms (or other non-energetic atoms of similar size) for each energetic functional group (e.g., azide, nitro, peroxide). This dilution of the energetic group within the molecule enhances its stability.

It is crucial to consider the cumulative effect of all energetic functionalities within a molecule when assessing its stability.

General Safety and Handling Precautions

The following precautions are essential for the safe handling of all organic azides, including azidoindoline reagents.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves.

-

Body Protection: A flame-resistant lab coat should be worn.

-

Blast Shield: Always work behind a blast shield, especially when working with new or potentially unstable compounds, or when scaling up reactions.

Engineering Controls

-

All work with azidoindoline reagents should be conducted in a certified chemical fume hood with the sash positioned as low as possible.

-

Ensure the fume hood is free of clutter and unnecessary equipment.

-

Clearly label all containers with the contents and a warning of the potential explosion hazard.

Storage

-

Store azidoindoline reagents in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer dedicated to energetic compounds.

-

Store in solution when possible, at concentrations not exceeding 1 M.

-

Avoid storing large quantities. Only synthesize or bring out the amount needed for the immediate experiment.

-

Store away from incompatible materials.

Incompatible Materials

-

Acids: Avoid contact with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals such as copper, lead, silver, and mercury, as this can form highly shock-sensitive metal azides.

-

Halogenated Solvents: Never use chlorinated solvents like dichloromethane or chloroform as reaction media, as they can form extremely unstable di- and tri-azidomethane.

-

Strong Oxidizing and Reducing Agents: Avoid contact with strong oxidizing and reducing agents.

Purification and Handling

-

Purification: Avoid distillation and sublimation for purification. Use methods such as extraction and precipitation. Column chromatography should be used with caution, as the solid support could potentially initiate decomposition.

-

Handling: Do not use ground glass joints, as friction can initiate decomposition. Use plastic or rubber spatulas for transferring solid azides.

Waste Disposal

-

Azide-containing waste should be collected in a separate, clearly labeled container.

-

Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through reduction (e.g., with Staudinger reduction using triphenylphosphine or catalytic hydrogenation).

-

Never mix azide waste with acidic waste.

Experimental Protocols for Hazard Assessment

For any novel azidoindoline reagent, a thorough hazard assessment is critical. The following are detailed, albeit generic, protocols for thermal and impact sensitivity analysis that should be adapted and performed by trained personnel.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary screening tool for identifying exothermic decomposition and determining the onset temperature of decomposition.

Experimental Protocol (based on ASTM E537)

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated according to the manufacturer's specifications.

-

Use a suitable reference material (e.g., an empty sample pan).

-

-

Sample Preparation:

-

Weigh 1-5 mg of the azidoindoline reagent into a high-pressure DSC pan.

-

Hermetically seal the pan to contain any evolved gases and prevent evaporation.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the suspected decomposition temperature (e.g., from room temperature to 300 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of any exothermic decomposition, which is the temperature at which the decomposition begins.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak. A higher enthalpy of decomposition indicates a more energetic material.

-

Impact Sensitivity Analysis: Drop-Weight Impact Test

Impact sensitivity testing determines the amount of energy required to initiate decomposition or explosion of a material upon impact. The following is a generalized protocol based on the principles of standard methods like the Bruceton (up-and-down) method, often referenced in standards such as STANAG 4489.

Experimental Protocol

-

Instrument Setup:

-

Use a certified drop-weight impact tester.

-

Ensure the anvil and striker are clean and free of any contaminants.

-

-

Sample Preparation:

-

Carefully place a small, measured amount of the solid azidoindoline reagent (typically 20-40 mg) onto the anvil.

-

-

Testing Procedure (Up-and-Down Method):

-

Start with an initial drop height estimated to be near the 50% probability of initiation.

-

Drop the weight onto the sample.

-

Observe for any signs of reaction (e.g., sound, flash, smoke, or charring). A "go" is a positive reaction, and a "no-go" is no reaction.

-

If the result is a "go," decrease the drop height for the next test by a fixed increment.

-

If the result is a "no-go," increase the drop height for the next test by the same fixed increment.

-

Continue this process for a predetermined number of trials (typically 20-50).

-

-

Data Analysis:

-

Analyze the sequence of "go" and "no-go" results using the Bruceton statistical method to calculate the 50% initiation height (H₅₀).

-

The impact energy is then calculated in Joules (J) using the formula: E = mgh, where m is the mass of the drop weight (kg), g is the acceleration due to gravity (9.8 m/s²), and h is the H₅₀ (m).

-

Table 2: Representative Impact Sensitivity of Common Energetic Materials (for comparison)

| Compound | Impact Sensitivity (J) |

| RDX | 7-8 |

| HMX | 7-8 |

| PETN | 3 |

| TNT | 15-25 |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to the synthesis and handling of azidoindoline reagents.

Synthesis Pathway of Azidoindolines

Caption: Generalized synthesis pathway for azidoindoline reagents.

Safe Handling Workflow for Azidoindoline Reagents

Caption: Step-by-step workflow for the safe handling of azidoindoline reagents.

Decision-Making for Handling a Novel Azidoindoline

Caption: Logical decision-making process for handling a novel azidoindoline reagent.

Conclusion

Azidoindoline reagents are valuable tools in chemical synthesis and drug discovery, but their energetic nature demands the utmost respect and caution. While specific quantitative safety data for many azidoindoline derivatives remains to be published, the principles of organic azide safety provide a robust framework for their handling. By carefully considering the stability of the target molecule, adhering to strict safety protocols, and performing thorough hazard assessments on novel compounds, researchers can safely harness the synthetic potential of this important class of reagents. It is imperative that all personnel are adequately trained and that appropriate safety infrastructure is in place before commencing any work with azidoindoline compounds.

References

A Technical Guide to the Synthesis and Applications of Azidoindolines

For Researchers, Scientists, and Drug Development Professionals

The azidoindoline scaffold is a privileged structural motif in medicinal chemistry and chemical biology. Its three-dimensional, sp³-rich nature, combined with the versatile reactivity of the azide functional group, makes it an attractive building block for the development of novel therapeutics and chemical probes. This technical guide provides an in-depth review of the synthesis and diverse applications of azidoindolines, with a focus on quantitative data and detailed experimental methodologies.

Core Synthesis Methodologies

The synthesis of azidoindolines can be achieved through several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. The primary methods include iodine-mediated azidation, metal-catalyzed azidation, electrochemical synthesis, photochemical approaches, and nucleophilic substitution.

Iodine-Mediated Azidation

Iodine-mediated methods offer a metal-free approach to the azidation of indoles. These reactions typically proceed through the in situ generation of an electrophilic iodine species that activates the indole ring towards nucleophilic attack by an azide source.

Experimental Protocol: Iodine-Mediated Regioselective C-3 Azidation of Indoles [1]

-

Materials: Indole, Iodine (I₂), Sodium Azide (NaN₃), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of indole (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add sodium azide (2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine (1.2 mmol) portion-wise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-azidoindole.

-

Metal-Catalyzed Azidation

Transition metal catalysis, particularly with copper and iron, has emerged as a powerful tool for the synthesis of azidoindolines. These methods often exhibit high levels of regio- and stereocontrol.

a) Copper-Catalyzed Azidation

Copper catalysts can facilitate the dearomative diazidation and oxyazidation of indoles, providing access to highly functionalized indoline scaffolds.[1][2]

Experimental Protocol: Copper-Catalyzed 2,3-Diazidation of Indoles with a Directing Group [3]

-

Materials: N-directing group substituted indole (e.g., N-(pyridin-2-yl)indole) (0.2 mmol), Cu(OAc)₂ (10 mol%), NaN₃ (4.0 equiv.), Dichloroethane (DCE) (2 mL).

-

Procedure:

-

To an oven-dried Schlenk tube, add the N-directing group substituted indole (0.2 mmol), Cu(OAc)₂ (0.02 mmol, 3.6 mg), and NaN₃ (0.8 mmol, 52 mg).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dichloroethane (2 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 2,3-diazidoindoline.

-

b) Iron-Catalyzed Azidation

Iron catalysts offer an earth-abundant and less toxic alternative for azidation reactions, including the enantioselective azidation of oxindoles.[2]

Experimental Protocol: Iron-Catalyzed Enantioselective Azidation of Oxindoles

-

Materials: N-Boc-oxindole (0.1 mmol), Fe(propionate)₂ (10 mol%), chiral pincer-type tridentate ligand (12 mol%), Azidobenziodoxole (ABDX) (0.12 mmol), Toluene (1 mL).

-

Procedure:

-

In a glovebox, add Fe(propionate)₂ (0.01 mmol) and the chiral ligand (0.012 mmol) to a vial.

-

Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the N-Boc-oxindole (0.1 mmol) and azidobenziodoxole (0.12 mmol).

-

Add the remaining toluene (0.5 mL) and stir the reaction at room temperature for the specified time.

-

Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column for purification.

-

Electrochemical Azidation

Electrochemical methods provide a green and sustainable approach to azidoindoline synthesis, avoiding the need for stoichiometric chemical oxidants. These reactions typically involve the anodic oxidation of indoles to generate a radical cation, which then reacts with an azide source.

Experimental Protocol: Electrochemical Diazidation of N-Substituted Indoles

-

Apparatus: Undivided electrochemical cell equipped with a carbon anode and a platinum cathode, DC power supply.

-

Materials: N-substituted indole (0.5 mmol), Sodium azide (NaN₃) (5 equiv.), Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.2 M) in Acetonitrile/Water (9:1) (10 mL).

-

Procedure:

-

Set up the undivided electrochemical cell with the carbon anode and platinum cathode.

-

Add the N-substituted indole (0.5 mmol), sodium azide (2.5 mmol), and the electrolyte solution (10 mL of 0.2 M n-Bu₄NBF₄ in CH₃CN/H₂O 9:1).

-

Apply a constant current of 20 mA and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, evaporate the acetonitrile under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

-

Photochemical Azidation

Visible-light photoredox catalysis enables the multicomponent synthesis of complex azidoindolines under mild conditions. These reactions often involve the generation of an azide radical which initiates a cascade transformation.

Experimental Protocol: Visible-Light-Enabled Synthesis of 2-Azidoindolin-3-yl 2-Aminobenzoates

-

Apparatus: Schlenk tube, 40 W blue LEDs.

-

Materials: Indole (0.1 mmol), Isatoic anhydride (0.1 mmol), Trimethylsilyl azide (TMSN₃) (0.4 mmol), Acridine red (10 mol%), Diphenyl diselenide (Ph₂Se₂) (1 equiv.), Acetonitrile (CH₃CN) (2 mL).

-

Procedure:

-

To a Schlenk tube, add the indole (0.1 mmol), isatoic anhydride (0.1 mmol), acridine red (0.01 mmol), and diphenyl diselenide (0.1 mmol).

-

Evacuate and backfill the tube with oxygen.

-

Add anhydrous acetonitrile (2 mL) and trimethylsilyl azide (0.4 mmol).

-

Irradiate the mixture with 40 W blue LEDs at room temperature for 3 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography to afford the product.

-

Nucleophilic Substitution

The synthesis of azidoindolines can also be achieved through a classical Sₙ2 reaction, where a suitable leaving group on the indoline ring is displaced by an azide nucleophile. This method is particularly useful for the synthesis of specific isomers, such as cis-2-alkoxy-3-azidoindolines.

Experimental Protocol: Synthesis of 2-Alkoxy-3-azidoindolines via Nucleophilic Substitution

-

Materials: 2-Alkoxy-3-bromoindoline (1 mmol), Sodium azide (NaN₃) (3 mmol), N,N-Dimethylformamide (DMF) (5 mL).

-

Procedure:

-

Dissolve the 2-alkoxy-3-bromoindoline (1 mmol) in DMF (5 mL) in a round-bottom flask.

-

Add sodium azide (3 mmol) to the solution.

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-alkoxy-3-azidoindoline.

-

Data Presentation: Synthesis of Azidoindolines

The following tables summarize quantitative data for selected azidoindoline synthesis methods, highlighting yields and stereoselectivity where applicable.

Table 1: Copper-Catalyzed 2,3-Diazidation of N-Substituted Indoles

| Entry | N-Substituent | Product | Yield (%) | dr |

| 1 | Phenyl | 2,3-Diazido-1-phenylindoline | 85 | >20:1 |

| 2 | Benzoyl | 1-Benzoyl-2,3-diazidoindoline | 78 | >20:1 |

| 3 | Tosyl | 2,3-Diazido-1-tosylindoline | 69 | >20:1 |

| 4 | Methyl | 2,3-Diazido-1-methylindoline | 92 | >20:1 |

Table 2: Enantioselective Synthesis of Azidoindolines

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Fe(propionate)₂ / Chiral Ligand | N-Boc-2-oxindole | 3-Azido-N-Boc-2-oxindole | 94 | 90 |

| Cu(MeCN)₄PF₆ / Chiral Ligand | N-Propargyl-β-ketoamide | Chiral 1,2,3-triazole | up to 99 | up to 95 |

Applications of Azidoindolines

The unique structural and chemical properties of azidoindolines have led to their exploration in various fields, most notably in drug discovery and chemical biology.

Anticancer Activity

Numerous indoline derivatives have been synthesized and evaluated for their potential as anticancer agents. The azido group can serve as a precursor to other nitrogen-containing functionalities or contribute directly to the biological activity.

Table 3: Anticancer Activity of Indoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Indole Derivative 16 | Lung Cancer | - | |

| Indole Derivative 16 | Prostate Cancer | - | |

| Spiro Indoline-2-one SSSK17 | MCF-7 (Breast) | 0.04 | |

| Spiro Indoline-2-one SSSK16 | MCF-7 (Breast) | 0.44 | |

| Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | |

| Quinoline-Chalcone 12e | HCT-116 (Colon) | 5.34 | |

| Quinoline-Chalcone 12e | MCF-7 (Breast) | 5.21 | |

| Pyrido[2,3-d]pyrimidine 16 | MCF-7 (Breast) | 6.2 |

Antimicrobial Activity

The indoline scaffold is also a promising platform for the development of new antimicrobial agents. The introduction of an azido group can enhance the antibacterial or antifungal properties of the parent molecule.

Table 4: Antimicrobial Activity of Indoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indolyl Derivative 4P | K. pneumoniae | 4 | |

| Indolyl Derivative 3O | K. pneumoniae | 4-8 | |

| Spiro-indoline-dione 4h | E. faecalis | 375 | |

| Spiro-indoline-dione 4b | S. aureus | 750 | |

| Pyrazoline Derivative 16 | S. aureus | comparable to ciprofloxacin |

Chemical Biology and Signaling Pathway Modulation

Azidoindolines can be utilized as chemical probes to study biological processes. The azide group allows for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the attachment of reporter molecules like fluorophores or affinity tags. One important signaling pathway that has been a target for indoline-based inhibitors is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders.

Caption: Simplified mTOR signaling pathway and a potential point of intervention for azidoindoline-based inhibitors.

Experimental and Logical Workflows

The synthesis of azidoindolines often involves a logical sequence of steps, from starting material selection to final product purification. The following diagram illustrates a general workflow for a metal-catalyzed azidation reaction.

References

The Ascendant Role of Azidoindolines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and pharmaceutical agents.[1][2] The introduction of an azido moiety to this framework, creating azidoindolines, has unlocked a versatile chemical space with significant potential for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of azidoindolines, highlighting their growing importance in medicinal chemistry. The unique reactivity of the azide group, particularly in bioorthogonal chemistry, positions azidoindolines as powerful tools for creating novel therapeutics, developing advanced drug delivery systems, and probing complex biological processes.

The Azidoindoline Scaffold: A Gateway to Chemical Diversity

Azidoindolines are characterized by the fusion of a bicyclic indoline core with a reactive azide functional group. This combination offers a unique blend of a structurally significant, sp³-rich framework, known for its favorable pharmacological properties, and the versatile reactivity of the azide. The azide group serves as a versatile chemical handle, enabling a wide array of transformations, most notably the highly efficient and bio-orthogonal "click" reactions.

Synthetic Strategies for Accessing Azidoindolines

The synthesis of azidoindolines can be achieved through various methodologies, primarily involving the azidation of indoles or indolines. These methods offer chemists a toolkit to access a diverse range of azidoindoline derivatives.

Overview of Synthetic Approaches

A variety of methods have been developed for the synthesis of azidoindolines, each with its own advantages and substrate scope. These can be broadly categorized as follows:

-

Iodine-Mediated Azidations: Utilizing hypervalent iodine reagents to promote the azidation of indoles.

-

Metal-Catalyzed Azidations: Employing transition metals like copper to catalyze the addition of an azide group.

-

Electrochemical Azidations: Using electrochemical methods to generate azide radicals for reaction with indoles.

-

Photochemical Azidations: Leveraging light to initiate the azidation process.

-

Oxidant and Azide Source Combinations: Using a combination of an oxidizing agent and an azide source to achieve azidation.

-

Nucleophilic Azidation: Direct substitution reactions with azide nucleophiles.

Below is a diagram illustrating the general synthetic pathways to azidoindolines.

Caption: General Synthetic Pathways to Azidoindolines.

Key Applications in Medicinal Chemistry

The true potential of azidoindolines lies in their diverse applications in drug discovery and chemical biology. The azide moiety acts as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecules and the study of biological systems.

Bioorthogonal Chemistry and "Click" Reactions

The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Azidoindolines are ideal substrates for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, selective, and biocompatible, making them invaluable tools for:

-

Drug Discovery: Rapidly synthesizing libraries of potential drug candidates by linking azidoindoline cores to various alkyne-containing fragments.

-

Bioconjugation: Attaching azidoindolines to biomolecules such as proteins, peptides, and nucleic acids to create novel bioconjugates for therapeutic or diagnostic purposes.

-

Drug Delivery: Developing targeted drug delivery systems by conjugating azidoindoline-containing drugs to targeting moieties.

The following diagram illustrates the central role of azidoindolines in click chemistry applications.

Caption: Role of Azidoindolines in Click Chemistry.

Azidoindolines as Bioorthogonal Probes

The ability to incorporate azidoindolines into biological systems and subsequently visualize or isolate them using bioorthogonal reactions makes them powerful probes for chemical biology research. For instance, azido-containing amino acids can be incorporated into proteins, allowing for the study of protein localization, interactions, and function in living cells.

Quantitative Data Summary